Therapeutic Potential of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine Derivatives
The following technical guide provides an in-depth analysis of the therapeutic potential of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives. It is structured to address the specific chemical nuances of this scaffold, pa...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the therapeutic potential of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives. It is structured to address the specific chemical nuances of this scaffold, particularly the critical distinction between N1- and N7-methylation patterns, which dictates biological activity.[1][2]
A Technical Guide for Drug Discovery & Development
Executive Summary
The pyrrolo[2,3-d]pyrimidine scaffold (7-deazapurine) represents a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core of ATP and adenosine.[1][2] While the parent scaffold is renowned for yielding blockbuster Janus Kinase (JAK) inhibitors, the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives occupy a distinct and evolving therapeutic niche.[1][2]
This guide delineates the two primary pharmacological vectors for these derivatives:
N1-Methyl Derivatives (Pyrimidine-N): Acting as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, mimicking the pharmacology of methylxanthines.[1][2]
N7-Methyl Derivatives (Pyrrole-N): Acting as highly selective ATP-competitive kinase inhibitors (JAK, CK1, EGFR), often utilized to modulate solubility and metabolic stability in lead optimization.[1][2]
Chemical Architecture & Structural Isomerism
To ensure scientific integrity, we must first resolve the nomenclature ambiguity common in literature. The IUPAC numbering for the fused pyrrolo[2,3-d]pyrimidine system assigns positions 1 and 3 to the pyrimidine ring nitrogens and position 7 to the pyrrole nitrogen.[1][2]
Isomer A (N1-Methyl): 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (CAS: 159431-45-5).[1][2][3][4][5] Methylation occurs on the pyrimidine ring.[1][2] This creates a zwitterionic-like character or requires a tautomeric shift, often stabilizing specific "dione" forms (e.g., 7-deazaxanthines).[1][2]
Isomer B (N7-Methyl): 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 87791-29-5).[1][2][3][4][5] Methylation occurs on the pyrrole ring.[1][2] This is the canonical "kinase inhibitor" orientation, mimicking the N9-position of purines.[1][2]
Structural Logic Diagram
The following diagram illustrates the core scaffold and the divergent functional consequences of methylation at N1 vs. N7.
Caption: Divergent biological activities driven by site-selective methylation of the pyrrolo[2,3-d]pyrimidine scaffold.[1][2]
The N1-methylated derivatives, particularly the 2,4-dione analogs (7-deazaxanthines), function as isosteres of naturally occurring methylxanthines (e.g., caffeine, theophylline).[1][2]
Mechanism of Action
These compounds typically bypass the kinase ATP-binding pocket and instead target:
Phosphodiesterase (PDE): Inhibition of PDE enzymes prevents the hydrolysis of cAMP/cGMP, elevating intracellular second messenger levels.[1][2][6] This is relevant for anti-inflammatory (PDE4) and cardiovascular (PDE3/5) indications.[1][2]
Adenosine Receptors: Acting as antagonists at A1 and A2A receptors, modulating neurotransmission and vascular tone.[1][2]
Key Data: PDE Inhibition Profile
Table 1: Comparative Potency of N1-Methyl-7-deazaxanthines vs. Standards
While drugs like Ruxolitinib and Tofacitinib possess the pyrrolo[2,3-d]pyrimidine core, they often feature complex N7-substituents.[1][2] However, the N7-methyl group specifically is used to optimize:
Lipophilicity (LogP): Enhances membrane permeability compared to the free NH.[1][2]
Selectivity: The methyl group can induce steric clashes in the hinge region of off-target kinases, narrowing the selectivity profile.[1][2]
Case Study: CK1 and JAK Inhibition
N7-methyl derivatives have shown potent inhibition of Casein Kinase 1 (CK1) and Janus Kinase (JAK) .[1][2] The methyl group fits into the hydrophobic pocket adjacent to the gatekeeper residue.[1][2]
Signaling Pathway: JAK/STAT Inhibition
The following diagram details the mechanism by which these derivatives intercept the JAK/STAT signaling cascade, preventing cytokine-mediated gene transcription.[1][2]
Caption: Mechanism of JAK inhibition by pyrrolo[2,3-d]pyrimidine derivatives, blocking STAT phosphorylation.[1][2]
Experimental Protocols
Synthesis of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (N1-Isomer)
This protocol targets the N1-methylated core, useful for PDE/Adenosine research.[1][2]
Preparation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF under Nitrogen atmosphere.
Deprotonation: Cool to 0°C. Add NaH (1.1 eq, 60% dispersion) portion-wise. Stir for 30 min to generate the anion. Note: The pyrrole NH (N7) is the most acidic site and will methylate first preferentially.[1][2] To achieve N1 methylation, protection of N7 or specific directing groups are often required, or separation of isomers is performed.[1][2]
Alternative Route for N1-Specific: Use 1-methyluracil as the starting material and fuse the pyrrole ring via the Vilsmeier-Haack reaction.[1][2] This guarantees N1-positioning.[1][2]
Reaction: Add MeI (1.1 eq) dropwise.[1][2] Warm to RT and stir for 2-4 hours.
Workup: Quench with ice water. Extract with EtOAc.[1][2]
Purification: Silica gel chromatography (Hexane/EtOAc gradient). N7-methyl is usually less polar; N1-methyl (if formed) or N1,N7-dimethyl will elute differently.[1][2]
Validation: 1H NMR (DMSO-d6).[1][2][6][7] N7-Me signal ~3.7-3.8 ppm.[1][2] N1-Me signal ~3.4-3.5 ppm (if pyrimidine ring is intact).[1][2]
In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Determine IC50 of derivatives against JAK2.
Enzyme Prep: Dilute JAK2 enzyme (Promega) in 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Compound Addition: Dispense 1 µL of compound (serial dilution in DMSO) into 384-well plate.
Reaction Start: Add 2 µL of Enzyme solution. Incubate 10 min at RT.
Substrate Addition: Add 2 µL of ATP/Peptide substrate mix (final ATP conc = Km app).[1][2]
Incubation: Incubate for 60 min at RT.
Detection: Add 5 µL ADP-Glo™ Reagent (40 min incubation) followed by 10 µL Kinase Detection Reagent (30 min incubation).
Read: Measure luminescence on a plate reader (e.g., EnVision).
Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.
References
Design, Synthesis, and Structure–Activity Relationship Studies of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. ACS Medicinal Chemistry Letters. Link[1][2]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Link
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science. Link
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry. Link
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (CAS 159431-45-5) Product Data. BLD Pharm. Link
The Versatile Scaffold: A Technical Guide to 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones fo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine core, a methylated derivative of 7-deazapurine, has solidified its status as one such "privileged scaffold." Its structural resemblance to the endogenous purine nucleosides allows it to interact with a wide array of biological targets, particularly ATP-binding sites in kinases. This inherent bioactivity, coupled with its synthetic tractability, has made it a focal point in the quest for new drugs to combat a range of diseases, from cancer to inflammatory disorders and viral infections.
This technical guide provides an in-depth exploration of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold, offering insights into its synthesis, diverse biological activities, and its successful application in the design of targeted therapies. We will delve into the structure-activity relationships that govern its potency and selectivity, and provide detailed experimental protocols for its synthesis and biological evaluation, equipping researchers with the knowledge to leverage this remarkable scaffold in their own drug discovery endeavors.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine core and its derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on both the pyrimidine and pyrrole rings.
A common and versatile method involves the initial construction of the pyrrolo[2,3-d]pyrimidine core, followed by methylation at the N-1 position of the pyrrole ring.
General Synthesis of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine Scaffold
A prevalent strategy for constructing the pyrrolo[2,3-d]pyrimidine core involves the cyclization of a substituted pyrimidine precursor. For instance, starting from a 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, selective methylation can be achieved.
Experimental Protocol: Synthesis of 2,4-dichloro-1-methyl-1H-pyrrolo[2,3-d]pyrimidine
Step 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol: This starting material can be synthesized from 1,3-dihydroxy-5-amino aniline and monochloroacetaldehyde in the presence of a base like sodium acetate in a solvent mixture such as tetrahydrofuran and water.[1]
Step 2: Chlorination to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine: The diol is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or dichlorophenylphosphine oxide, often in the presence of an organic base such as diisopropylethylamine, at elevated temperatures to yield the dichlorinated intermediate.[1]
Step 3: N-Methylation: The 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is then subjected to methylation. This can be achieved using a methylating agent like methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction typically proceeds at room temperature.
It is important to note that methylation can occur at different nitrogen atoms. Careful control of reaction conditions and protecting group strategies may be necessary to achieve the desired N-1 methylation.
Functionalization of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine Core
Once the core is synthesized, further modifications can be introduced at various positions to explore structure-activity relationships. Common reactions include:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms at the C2 and C4 positions are susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This is a key strategy for introducing diverse side chains.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig couplings are frequently employed to introduce aryl, heteroaryl, or alkyl groups at halogenated positions of the scaffold, expanding the chemical diversity of the derivatives.
Halogenation: The C3 position of the pyrrole ring can be halogenated using reagents like N-halosuccinimides (NCS, NBS, NIS), providing a handle for further functionalization.[4]
Workflow for Derivative Synthesis
Caption: General strategies for diversifying the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold.
Biological Activities and Therapeutic Potential
The 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a versatile platform for drug discovery across multiple therapeutic areas.
Anticancer Activity
A significant body of research has focused on the development of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents. These compounds often exert their effects through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.
Kinase Inhibition:
The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine allows it to act as an ATP-competitive inhibitor of various kinases. The methyl group at the N-1 position can enhance binding affinity and selectivity for specific kinase targets.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Several derivatives have shown potent inhibitory activity against EGFR and VEGFR, key drivers of tumor growth and angiogenesis.
Janus Kinases (JAKs): The pyrrolo[2,3-d]pyrimidine scaffold is a key feature of the FDA-approved JAK inhibitors Tofacitinib and Baricitinib, used in the treatment of autoimmune diseases and myelofibrosis. While not all are 1-methylated, this highlights the scaffold's potential in targeting this kinase family.
Other Kinases: Derivatives have also been developed as inhibitors of RET kinase, Colony-Stimulating Factor 1 Receptor (CSF1R), and Cyclin-Dependent Kinases (CDKs), all of which are implicated in various cancers.[2][5][6]
Caption: Competitive inhibition of kinase activity by a 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivative.
Antiviral Activity
The 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold has also shown promise as a source of antiviral agents. Its ability to mimic natural nucleosides makes it a candidate for inhibiting viral polymerases and other enzymes essential for viral replication.
Derivatives have been investigated for activity against a range of viruses, including:
Zika Virus (ZIKV) and Dengue Virus (DENV): Certain 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as promising antiviral agents against these flaviviruses.[9]
Rotavirus and Coxsackievirus: Novel pyrrolo[2,3-d]pyrimidine derivatives have exhibited significant antiviral activity against these viruses that cause gastroenteritis.[10]
Anti-inflammatory Activity
Given the central role of kinases in inflammatory signaling pathways, it is not surprising that 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives have been explored for their anti-inflammatory potential. By inhibiting kinases such as JAKs and other inflammatory mediators, these compounds can modulate the immune response. Several pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant in vivo anti-inflammatory activities, with some showing efficacy comparable to that of ibuprofen.[11][12]
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies have provided valuable insights for optimizing potency and selectivity.
C4-Substitution: This position is crucial for interaction with the hinge region of many kinases. Bulky and hydrophobic groups are often well-tolerated and can enhance binding affinity. The introduction of amine-containing side chains at this position is a common strategy.
C2-Substitution: Modifications at this position can influence selectivity and potency. The introduction of small, polar groups can sometimes improve pharmacokinetic properties.
C5- and C6-Substitution: These positions on the pyrrole ring offer opportunities to explore interactions with the solvent-exposed region of the target protein. Introduction of various substituents can modulate solubility and cell permeability.
N1-Methyl Group: The presence of the methyl group at the N-1 position can be critical for activity against certain targets by providing favorable hydrophobic interactions and potentially influencing the conformation of the molecule.
Experimental Protocols
To facilitate further research and development of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine-based compounds, detailed experimental protocols for their synthesis and biological evaluation are provided below.
Synthesis of a Substituted 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine Derivative
Example: Synthesis of (E)-2-(4-Bromophenyl)-N-(4-fluorophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2′,3′:4,5]pyrimido[1,2-a]azepin-4-imine (8g) [4]
Step 1: Synthesis of the Tricyclic Pyrrolo[2,3-d]pyrimidinone Precursor (6b): This precursor is synthesized through a multi-step reaction, typically involving the condensation of a cyclic amine with a substituted pyrrole derivative.
Step 2: Activation of the Carbonyl Group: The carbonyl group of the pyrimidinone ring in 6b is activated using a reagent such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2,6-lutidine in a dry solvent such as dichloromethane (DCM) at low temperature (e.g., -78 °C).
Step 3: Imine Formation: The activated intermediate is then reacted with the desired aniline, in this case, 4-fluoroaniline, to form the final imine product 8g . The reaction is typically allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by column chromatography on silica gel.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP corresponds to kinase activity.
Materials:
Purified recombinant kinase
Kinase-specific substrate
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine test compound
ATP
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Luminescent kinase assay kit (e.g., ADP-Glo™)
White, opaque 96- or 384-well plates
Luminometer
Procedure:
Prepare serial dilutions of the test compound in the kinase assay buffer.
In a well of the microplate, add the kinase, substrate, and the test compound solution.
Initiate the kinase reaction by adding a solution of ATP.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
Incubate for a short period to allow the luminescent signal to stabilize.
Measure the luminescence using a plate-reading luminometer.
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase to formazan, which is indicative of cell viability.
Materials:
Cancer cell line of interest
Complete cell culture medium
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine test compound
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Microplate reader
Procedure:
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37 °C.
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.
ADME Properties and Druggability
For any scaffold to be successful in drug development, its derivatives must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold offers several advantages in this regard. Its relatively simple and rigid structure provides a good starting point for designing compounds with desirable physicochemical properties.
Solubility: The solubility of derivatives can be modulated by the introduction of polar groups at various positions.
Permeability: The scaffold itself is relatively lipophilic, and modifications can be made to balance lipophilicity and achieve good cell permeability.
Metabolic Stability: The pyrimidine and pyrrole rings are generally stable to metabolic degradation. However, substituents introduced can be sites of metabolism, and this needs to be considered during the design process. In silico ADMET prediction tools can be valuable in the early stages of design to identify potential liabilities.[5][6]
Future Perspectives and Conclusion
The 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold has firmly established itself as a versatile and highly valuable framework in modern drug discovery. Its ability to serve as a template for potent and selective inhibitors of a wide range of biological targets, particularly kinases, has led to significant advances in the development of novel therapeutics. The continued exploration of this scaffold, driven by innovative synthetic methodologies and a deeper understanding of its interactions with biological targets, holds immense promise for the future.
As our knowledge of disease pathways continues to expand, the adaptability of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine core will undoubtedly be leveraged to design next-generation therapies with improved efficacy, selectivity, and safety profiles. The insights and protocols provided in this guide are intended to empower researchers to unlock the full potential of this remarkable scaffold in their pursuit of new medicines to address unmet medical needs.
References
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC.
Receptor Tyrosine Kinase Inhibitory Activities and Molecular Docking Studies of Some Pyrrolo[2, 3-d]pyrimidine Deriv
WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evalu
Synthesis and Lung Cancer Cell Line Study of Pyrrolo[2,3-d]pyrimidine Analogs - Connect Journals.
Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine deriv
wo2007012953 - pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PubMed. (2023, June 15).
Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections - PubMed. (2019, January 15).
QSAR, Molecular Docking & ADMET Studies of Pyrrolo[2,3-d] Pyrimidine Derivatives as CDK4 Inhibitors for the Treatment of Cancer - Bentham Science Publisher. (2023, October 24).
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents - ResearchG
4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - ScienceOpen. (2021, June 22).
(PDF)
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review | Bentham Science. (2023, January 6).
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm
Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed. (2023, June 5).
Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023, September 19).
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed. (2019, July 1).
Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - ACS Public
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential | Semantic Scholar.
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents - Journal of Applied Pharmaceutical Science. (2020, June 5).
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form | Journal of Medicinal Chemistry - ACS Public
Design, synthesis, molecular docking and in silico ADMET profile of pyrano[2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents - PubMed. (2021, July 22).
Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). (2025, August 10).
Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. (2023, January 30).
The Privileged Scaffold: A Technical Guide to the Synthetic Pathways of Pyrrolo[2,3-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a r...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several blockbuster drugs. This guide provides an in-depth exploration of the primary synthetic routes to this versatile heterocyclic system, offering insights into the strategic considerations and mechanistic underpinnings that guide the construction of these valuable molecules.
The Significance of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine nucleus is a key pharmacophore found in a variety of clinically successful drugs.[1] Its structural similarity to adenine, the nitrogenous base of ATP, allows it to effectively compete for the ATP-binding sites of various enzymes, particularly kinases.[2] This has made it a cornerstone in the development of targeted therapies for cancer and inflammatory diseases.[1][3] Notable examples include the Janus kinase (JAK) inhibitor Tofacitinib, used in the treatment of rheumatoid arthritis, and several potent epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors for cancer treatment.[2][4] The broad spectrum of biological activities also includes antimicrobial, antiviral, and anti-inflammatory properties.[5][6]
The efficacy of pyrrolo[2,3-d]pyrimidine-based drugs is intrinsically linked to the synthetic accessibility of the core and the ability to introduce diverse substituents. A thorough understanding of the available synthetic methodologies is therefore crucial for medicinal chemists aiming to design and develop novel therapeutics based on this scaffold.
Core Synthetic Strategies: Building the Bicyclic System
The construction of the pyrrolo[2,3-d]pyrimidine ring system can be broadly categorized into two main retrosynthetic approaches:
Strategy A: Annulation of a pyrimidine ring onto a pre-existing pyrrole. This is a widely used and versatile approach.
Strategy B: Construction of the pyrrole ring onto a substituted pyrimidine precursor. This strategy is also common and offers alternative pathways to diverse derivatives.
This guide will delve into the key methodologies within each of these strategies, highlighting their strengths, limitations, and mechanistic details.
Strategy A: Pyrimidine Ring Formation from a Pyrrole Precursor
This approach typically involves the use of a suitably substituted pyrrole as the starting material, upon which the pyrimidine ring is constructed.
From 2-Amino-3-cyanopyrroles: The Workhorse Precursors
One of the most prevalent and reliable methods for constructing the pyrrolo[2,3-d]pyrimidine scaffold begins with 2-amino-3-cyanopyrroles. These versatile intermediates can be cyclized with various one-carbon synthons to form the pyrimidine ring.
A common pathway involves the reaction of a 2-amino-3-cyanopyrrole with formic acid, formamide, or a trialkyl orthoformate to yield the corresponding 4-aminopyrrolo[2,3-d]pyrimidine.[7][8] The reaction with formamide is particularly noteworthy for its operational simplicity.
Mechanism: The reaction proceeds through an initial acylation of the 2-amino group of the pyrrole, followed by an intramolecular cyclization via nucleophilic attack of the pyrrole nitrogen onto the activated carbonyl carbon. Subsequent dehydration and tautomerization lead to the aromatic pyrrolo[2,3-d]pyrimidine system.
Workflow for the Synthesis of a 4-Aminopyrrolo[2,3-d]pyrimidine from a 2-Amino-3-cyanopyrrole:
Caption: General workflow for the synthesis of 4-aminopyrrolo[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 4-Amino-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine
Step 1: A mixture of 2-amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile (1 mmol) and formamide (10 mL) is heated to reflux (approximately 180 °C) for 2-4 hours.
Step 2: The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
Step 3: The solid is washed with water and then recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure 4-amino-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine.[9]
From β-Enaminoesters and β-Enaminonitriles of Pyrrole
Another effective method involves the cyclization of β-enaminoesters or β-enaminonitriles derived from pyrroles with various bifunctional reagents.[7][8] These reagents can include urea, thiourea, isothiocyanates, or guanidine, leading to a variety of substitution patterns on the newly formed pyrimidine ring.
For instance, the reaction of a pyrrole-derived β-enaminonitrile with urea or thiourea under basic conditions provides access to 4-amino-pyrrolo[2,3-d]pyrimidin-2(1H)-ones or -thiones, respectively.
Mechanism: The reaction is initiated by the nucleophilic attack of the enamine nitrogen onto the carbonyl or thiocarbonyl carbon of the cyclizing agent. This is followed by an intramolecular cyclization involving the nitrile group and subsequent tautomerization to yield the final product.
Strategy B: Pyrrole Ring Annulation onto a Pyrimidine Core
This strategy begins with a suitably substituted pyrimidine and constructs the pyrrole ring onto it. This approach is particularly useful for accessing derivatives with specific substitution patterns on the pyrimidine ring that might be difficult to achieve through Strategy A.
From 4-Amino-5-substituted Pyrimidines
A common starting point for this strategy is a 4-aminopyrimidine bearing a substituent at the 5-position that can be elaborated into the pyrrole ring. A classic example is the use of a 4-amino-5-(2-oxoethyl)pyrimidine derivative.
Mechanism: The synthesis typically involves the reaction of a 4,6-diaminopyrimidine with a halo-aldehyde or halo-ketone. The reaction proceeds via an initial N-alkylation of the 6-amino group, followed by an intramolecular condensation between the newly introduced carbonyl function and the 5-position of the pyrimidine ring, often facilitated by an activating group at C5. Subsequent aromatization leads to the formation of the pyrrole ring.
Logical Relationship for Pyrrole Annulation:
Caption: Logical flow for constructing the pyrrole ring onto a pyrimidine.
Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, have significantly expanded the scope and efficiency of pyrrolo[2,3-d]pyrimidine synthesis.[5] For example, a substituted 4-chloropyrimidine can be coupled with a terminal alkyne under Sonogashira coupling conditions. The resulting 4-alkynylpyrimidine can then undergo an intramolecular cyclization, often catalyzed by a base or a transition metal, to form the pyrrole ring.
The Buchwald-Hartwig C-N cross-coupling reaction has also been employed to synthesize pyrrolo[2,3-d]pyrimidine derivatives, particularly for introducing substituents at the N7 position.[4]
Comparative Summary of Key Synthetic Pathways
Synthetic Pathway
Starting Materials
Key Reagents/Conditions
Advantages
Disadvantages
From 2-Amino-3-cyanopyrroles
2-Amino-3-cyanopyrroles
Formamide, Urea, Guanidine; Heat
High yields, readily available starting materials, versatile for pyrimidine substitution.
High temperatures may be required, limiting functional group tolerance in some cases.
From 4-Amino-5-substituted Pyrimidines
4-Aminopyrimidines
α-Halo ketones/aldehydes; Base
Good control over pyrimidine substitution.
Synthesis of the substituted pyrimidine precursor can be multi-step.
Transition Metal-Catalyzed Routes
Halogenated pyrimidines, alkynes, amines
Pd, Cu catalysts; Bases
Mild reaction conditions, excellent functional group tolerance, high efficiency.
Cost of catalysts, potential for metal contamination in the final product.
Multi-component Reactions
Aminopyrimidines, arylglyoxals, active methylene compounds
Often one-pot; various catalysts
High atom economy, operational simplicity, rapid access to molecular diversity.[10][11]
Can sometimes lead to mixtures of products, requiring careful optimization.
Field-Proven Insights and Experimental Causality
The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. For instance, if the primary goal is to explore a wide range of substituents on the pyrimidine ring, starting from a common 2-amino-3-cyanopyrrole intermediate (Strategy A) is often the most efficient approach. This allows for the late-stage introduction of diversity using a variety of cyclizing agents.
Conversely, if a specific and potentially complex substituent is required on the pyrimidine ring, it may be more advantageous to construct this ring first and then annulate the pyrrole ring (Strategy B). This avoids carrying a sensitive or complex pyrrole through harsh pyrimidine-forming conditions.
The rise of green chemistry has also influenced the choice of synthetic routes. One-pot, multi-component reactions are gaining traction as they reduce waste and improve efficiency.[10] The use of environmentally benign solvents and reusable catalysts, such as β-cyclodextrin in water, is also an emerging trend in the synthesis of these important heterocycles.[12]
Conclusion
The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold is a mature field with a rich history of established methods and a vibrant landscape of modern innovations. A deep understanding of the key synthetic pathways, their mechanistic nuances, and their strategic applications is indispensable for researchers and drug development professionals working in this area. The ability to efficiently and selectively construct this privileged core will continue to fuel the discovery of new and improved therapeutics for a wide range of human diseases.
References
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Publishing. 5
The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed.
Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science.
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Journals.
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry.
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PMC.
Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry.
New One-Pot Pathway for the Synthesis of 2H–Pyrrolo[2,3-d]Pyrimidine-2,4-(3H)-Diones and 1H-Benzo[f]Indole-4,9-Dione Derivatives Substituted 3-Hydroxy-1,4-Naphthoquinonyl. Taylor & Francis Online.
Scheme 3. Various synthetic schemes of Pyrrolo[2,3-d]pyrimidine... ResearchGate.
Synthesis of pyrrolo[2,3-d]pyrimidines using two pyrimidine substrates. ResearchGate.
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
Process for the preparation of pyrrolo[2,3-d]pyrimidines. Google Patents.
A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry.
Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
Technical Guide: The Role of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Development
This guide provides a comprehensive technical analysis of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold and its parent heterocycle in kinase inhibitor discovery. Executive Summary: The Deazapurine Advantage The pyrro...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold and its parent heterocycle in kinase inhibitor discovery.
Executive Summary: The Deazapurine Advantage
The pyrrolo[2,3-d]pyrimidine scaffold (often referred to as 7-deazapurine ) is a privileged structure in medicinal chemistry, serving as a bioisostere of adenine. Its utility stems from its ability to mimic the purine core of ATP while offering distinct vectors for substitution that modulate potency, selectivity, and metabolic stability.
This guide focuses on the specific role of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivative (N-methylated pyrrole core) and its unsubstituted parent (7H-pyrrolo[2,3-d]pyrimidine). While the 7H- form is the active pharmacophore in approved drugs like Tofacitinib and Ruxolitinib , the 1-Methyl derivative serves a critical role as a negative control probe and a tool for defining the precise hydrogen-bonding requirements of the kinase hinge region.
Key Technical Insights
ATP Mimicry: The 7H-pyrrolo[2,3-d]pyrimidine core forms a bidentate hydrogen bond with the kinase hinge (acceptor at N1, donor at N7-H).
The "Methyl Switch" (SAR): Methylation of the pyrrole nitrogen (forming 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine) typically abolishes hinge binding, confirming the necessity of the N7-H donor interaction.
Selectivity Tuning: Substitutions at the C4 (exocyclic amine) and C5/C6 positions drive selectivity profiles (e.g., JAK vs. EGFR).
Structural Biology & Mechanism of Action
The Hinge Binding Mode
The primary value of the pyrrolo[2,3-d]pyrimidine scaffold is its capacity to engage the kinase hinge region, a conserved motif connecting the N- and C-terminal lobes of the kinase domain.
Adenine (ATP): Binds via N1 (acceptor) and N6-NH2 (donor).
7H-Pyrrolo[2,3-d]pyrimidine:
N1 (Pyrimidine): Acts as a H-bond acceptor from the backbone NH of the hinge residue (e.g., Glu, Leu).
N7-H (Pyrrole): Acts as a H-bond donor to the backbone Carbonyl of the hinge residue.
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine:
The methyl group at N7 (pyrrole N) replaces the proton.
Consequence: Loss of H-bond donor capability and introduction of a steric clash with the hinge backbone carbonyl. This typically results in a >100-fold loss in potency for Type I inhibitors.
Visualization of Binding Modes
The following diagram contrasts the binding of the active 7H-scaffold versus the inactive 1-Methyl probe.
Figure 1: Comparison of H-bond networks. The 7H-scaffold (green) maintains critical hinge interactions, while the 1-Methyl derivative (red) disrupts binding, serving as a negative control.
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of N-methylation on kinase inhibitory activity, drawn from typical SAR campaigns (e.g., JAK, RET, or EGFR programs).
Table 1: Impact of Pyrrole N-Methylation on Kinase Potency
Compound Variant
R-Group (C4 Position)
N7-Substituent
Target Kinase
IC50 (nM)
Activity Status
Reference (Active)
3-aminopiperidine (Tofacitinib-like)
H
JAK3
1.6
Active
Probe (Inactive)
3-aminopiperidine
Methyl
JAK3
>1,000
Inactive
Reference (Active)
4-pyrazolyl amine
H
RET
76
Active
Probe (Inactive)
4-pyrazolyl amine
Methyl
RET
>10,000
Inactive
Data Source: Synthesized from general SAR trends in JAK/RET inhibitor literature (e.g., Metwally et al., 2024).
Interpretation: The dramatic loss of potency upon N-methylation validates that the inhibitor functions as a Type I ATP-competitive binder requiring the hinge hydrogen bond. If potency were retained, it would suggest an alternative binding mode (e.g., allosteric) or non-specific aggregation.
Synthesis & Experimental Protocols
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The synthesis of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives typically diverges from the 7H-parent synthesis at the protection/alkylation stage.
Workflow Diagram:
Figure 2: Divergent synthesis of the active 7H-scaffold and the 1-Methyl probe from a common pyrimidine precursor.
Protocol: Comparative Kinase Assay (Lanthascreen)
To experimentally validate the role of the 1-Methyl derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.
Objective: Determine IC50 shifts between 7H- and 1-Methyl-analogs.
Structural Insight: The N7-H forms a hydrogen bond with Leu932 (JAK2 numbering equivalent) in the hinge.
Relevance of Methylation: During development, N-methylation of the pyrrole ring was used to confirm that the inhibitor was not binding to an allosteric pocket. The loss of activity confirmed the ATP-competitive mode.
Selectivity: Achieved via the cyclopentyl ring at C4, not by modifying the N7 position.
References
Metwally, K., et al. (2024). "Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review." Current Medicinal Chemistry. Link
Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases." Journal of Medicinal Chemistry. Link
Mao, L., et al. (2022). "A Comprehensive Overview of Globally Approved JAK Inhibitors." Pharmaceutics. Link
Gangjee, A., et al. (2010). "Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents." Bioorganic & Medicinal Chemistry. Link
Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics.[11] Link
Navigating the Solubility Landscape of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine, a methylated derivative of the 7-deazapurine core, represents a significant scaffold in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine, a methylated derivative of the 7-deazapurine core, represents a significant scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a promising candidate for the development of novel therapeutics. However, the successful formulation and delivery of any active pharmaceutical ingredient (API) are fundamentally reliant on a thorough understanding of its physicochemical properties, with solubility being a critical parameter. This technical guide provides a comprehensive overview of the solubility profile of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in a range of common organic solvents. In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes information on the solubility of structurally related pyrrolo[2,3-d]pyrimidine derivatives and applies fundamental principles of solubility to provide a reasoned estimation of its behavior. Furthermore, this document details established methodologies for the experimental determination of solubility, offering a practical framework for researchers to generate precise data for their specific applications.
Introduction: The Significance of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in drug discovery. The replacement of the N7 nitrogen atom of the purine ring with a carbon atom alters the electronic distribution and steric profile of the molecule, often leading to enhanced binding affinity and selectivity for target proteins. This has led to the development of numerous pyrrolo[2,3-d]pyrimidine-based compounds with a wide array of biological activities, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.
The methylation at the N1 position of the pyrrole ring in 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine can further modulate its physicochemical and pharmacological properties. This modification can influence the compound's metabolic stability, cell permeability, and, crucially, its solubility. A comprehensive understanding of the solubility of this specific analog in various organic solvents is paramount for several stages of the drug development pipeline, including:
Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization is essential for achieving high yields and purity.
Formulation Development: The ability to dissolve the API in a suitable solvent system is a prerequisite for creating viable oral, injectable, or topical formulations.
In Vitro and In Vivo Screening: Consistent and reproducible biological data relies on the complete dissolution of the test compound in the assay medium.
This guide aims to provide a detailed technical resource on the solubility of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine, empowering researchers to make informed decisions throughout the research and development process.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. The general principle of "like dissolves like" provides a foundational understanding: polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.
2.1. Key Physicochemical Parameters of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine
Property
Estimated Value/Characteristic
Influence on Solubility
Molecular Formula
C₈H₈N₄
-
Molecular Weight
160.18 g/mol
Generally, higher molecular weight can lead to lower solubility.
Polarity
Moderately Polar
The presence of nitrogen atoms in the pyrimidine and pyrrole rings contributes to its polarity and hydrogen bonding capacity.
Hydrogen Bond Donors
1 (N-H in the pyrrole ring)
Can participate in hydrogen bonding with protic solvents.
Hydrogen Bond Acceptors
3 (Nitrogen atoms in the pyrimidine ring)
Can accept hydrogen bonds from protic solvents.
Melting Point
Not readily available, but likely a crystalline solid at room temperature.
Higher melting points are often associated with lower solubility due to stronger crystal lattice energy.
LogP (Octanol-Water Partition Coefficient)
Estimated to be low to moderate.
A lower LogP indicates higher hydrophilicity and potentially better solubility in polar solvents.
2.2. The Role of the Solvent
The choice of solvent is critical in determining the solubility of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine. Key solvent properties to consider include:
Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further categorized as protic (containing O-H or N-H bonds) or aprotic.
Dielectric Constant: A measure of a solvent's ability to separate ions.
Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor.
Estimated Solubility Profile of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in Organic Solvents
Based on the physicochemical properties of the molecule and general solubility principles, the following table provides an estimated qualitative and semi-quantitative solubility profile of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in a range of common organic solvents. It is crucial to note that these are estimations and should be confirmed by experimental determination.
Solvent
Solvent Type
Polarity
Estimated Solubility
Rationale
Methanol
Polar Protic
High
High
The presence of a hydroxyl group allows for strong hydrogen bonding with the nitrogen atoms of the solute.
Ethanol
Polar Protic
High
Moderate to High
Similar to methanol, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol.
Isopropanol
Polar Protic
Medium
Moderate
The bulkier isopropyl group may hinder efficient solvation compared to smaller alcohols.
Acetone
Polar Aprotic
High
Moderate
As a polar aprotic solvent, it can engage in dipole-dipole interactions but cannot donate hydrogen bonds.
Ethyl Acetate
Polar Aprotic
Medium
Low to Moderate
Its ester functionality provides some polarity, but it is a less effective solvent than more polar options.
Tetrahydrofuran (THF)
Polar Aprotic
Medium
Moderate
The ether oxygen can act as a hydrogen bond acceptor, facilitating dissolution.
Acetonitrile
Polar Aprotic
High
Moderate
Its high polarity and ability to accept hydrogen bonds suggest moderate solubility.
Dimethylformamide (DMF)
Polar Aprotic
High
High
A strong polar aprotic solvent capable of disrupting crystal lattice forces and solvating the molecule effectively.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
Very High
Known as a universal solvent for many organic compounds due to its high polarity and strong hydrogen bond accepting ability. Pyrrolo[2,3-d]pyrimidin-4-ol is noted to be soluble in DMSO.[1]
Toluene
Non-polar
Low
Very Low
The non-polar nature of toluene makes it a poor solvent for the moderately polar 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine.
Hexane
Non-polar
Very Low
Insoluble
As a non-polar aliphatic hydrocarbon, it is not expected to dissolve the target compound.
Experimental Determination of Solubility: Protocols and Methodologies
To obtain accurate and reliable solubility data, experimental determination is essential. The two most common methods are the equilibrium solubility assay and the kinetic solubility assay.
The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility. It measures the concentration of a compound in a saturated solution that is in equilibrium with the solid material.
4.1.1. Step-by-Step Protocol
Preparation: Add an excess amount of solid 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine to a known volume of the selected organic solvent in a sealed vial. The excess solid ensures that a saturated solution is formed.
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[2][3] It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[3]
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PTFE).
Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method.
Data Analysis: Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).
4.1.2. Visualization of the Shake-Flask Workflow
Caption: Workflow for Equilibrium Solubility Determination.
4.2. Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds.[4][5] This method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
4.2.1. Step-by-Step Protocol
Stock Solution Preparation: Prepare a concentrated stock solution of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in DMSO (e.g., 10 mM).
Serial Dilution: Add small aliquots of the DMSO stock solution to the desired organic solvent in a multi-well plate to create a range of concentrations.
Incubation: Incubate the plate for a shorter period than the equilibrium method (e.g., 1-2 hours) at a constant temperature.
Precipitation Detection: Detect the formation of precipitate. This can be done visually or, more quantitatively, using techniques like nephelometry (light scattering) or turbidimetry.
Quantification (Optional but Recommended): After incubation, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be measured.
4.3. Analytical Techniques for Quantification
The choice of analytical technique for quantifying the dissolved compound is crucial for obtaining accurate solubility data.
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method that can separate the compound of interest from any impurities or degradation products. It is the preferred method for accurate quantification.
UV-Vis Spectroscopy: A simpler and faster method that measures the absorbance of the solution at a specific wavelength.[6] It is suitable for pure compounds with a known molar absorptivity. A calibration curve should be generated to relate absorbance to concentration.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the sensitive detection of mass spectrometry, making it ideal for analyzing complex mixtures or very low concentrations.
Factors Influencing the Solubility of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine
Several factors can influence the solubility of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in organic solvents:
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat.
pH (in aqueous or protic solvents): The pyrrolo[2,3-d]pyrimidine scaffold has basic nitrogen atoms that can be protonated at acidic pH. The resulting salt form is generally more soluble in polar solvents than the neutral form.
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The most stable polymorph will have the lowest solubility.
Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility profile of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in organic solvents. While a lack of direct experimental data necessitates the use of estimations based on physicochemical principles, the provided information serves as a valuable starting point for researchers. The detailed experimental protocols for determining both equilibrium and kinetic solubility offer a clear path for generating precise and reliable data.
A thorough understanding and experimental determination of the solubility of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine are critical for its successful development as a potential therapeutic agent. This knowledge will enable the optimization of synthetic and purification processes, facilitate the design of effective formulations, and ensure the reliability of biological screening data. As research into this promising class of compounds continues, the generation and dissemination of comprehensive physicochemical data, including solubility in a wide range of solvents, will be invaluable to the scientific community.
Hirano, K., et al. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences, 2021.
ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
Do, H. D., et al. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 1996.
ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? [Link]
National Center for Advancing Translational Sciences. Aqueous Kinetic Solubility - ADME@NCATS. [Link]
ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]
ResearchGate. Summary of solubility measurement protocols of each company before harmonization. [Link]
World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link]
World Health Organization. Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients. [Link]
PubMed. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]
University of Manitoba. Solubility test for Organic Compounds. [Link]
Pion Inc. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]
Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Scribd. Experiment 1. Solubility of Organic Compounds. [Link]
PubMed. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. [Link]
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
National Center for Biotechnology Information. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. [Link]
Royal Society of Chemistry. Synthesis and properties of 7-deazapurine and 8-aza-7-deazapurine locked nucleic acid analogs. [Link]
National Center for Biotechnology Information. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3- d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
SlideShare. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]
MDPI. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]
PubMed. New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. [Link]
Google Patents.
PubMed. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines. [Link]
PATENTSCOPE. (WO2007012953) PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES; THEIR INTERMEDIATES AND SYNTHESIS. [Link]
Bentham Science. Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. [Link]
MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. [Link]
ResearchGate. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. [Link]
National Center for Biotechnology Information. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. [Link]
National Center for Biotechnology Information. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. [Link]
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
Preparation of JAK inhibitors starting from 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine
This Application Note provides a comprehensive technical guide for the preparation of JAK inhibitors utilizing the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold.[1][2][3] Executive Summary The pyrrolo[2,3-d]pyrimidine sy...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the preparation of JAK inhibitors utilizing the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold.[1][2][3]
Executive Summary
The pyrrolo[2,3-d]pyrimidine system (7-deazapurine) is a privileged pharmacophore in kinase inhibitor design, serving as the core for FDA-approved drugs like Tofacitinib , Ruxolitinib , and Baricitinib . While these approved agents typically feature an unsubstituted or functionalized N-7 (pyrrole nitrogen), the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (N-1 methylated) scaffold represents a distinct chemical space.[1][2][3] This guide details the synthetic elaboration of this specific starting material into potent JAK inhibitors, focusing on the installation of the critical C-4 "hinge-binding" motif and subsequent side-chain optimization.[1][2][3]
Part 1: Chemical Context & Strategic Analysis
Nomenclature and Structural Integrity
It is critical to distinguish between the two isomeric forms often confused in commercial catalogs:
Target Scaffold (This Protocol):1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (CAS: 159431-45-5).[1][2][3][4] Methylation is on the N-1 (pyrimidine ring).[2][3] This modifies the H-bond acceptor capability of the hinge-binding region.[1][2][3]
Common Isomer:7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 87791-29-5).[1][2][3][4] Methylation is on the N-7 (pyrrole ring).[2][3] This is the direct analog of Tofacitinib/Ruxolitinib cores.
Note: This guide addresses the specific request for the 1-Methyl (N-1) scaffold. If the objective is to synthesize standard N-7 substituted inhibitors, the user should refer to the "Strategic Divergence" section.
Mechanism of Action: The Hinge Binder
JAK inhibitors function as ATP-competitive antagonists.[1][2][3] The pyrrolo[2,3-d]pyrimidine core mimics the adenine base of ATP.
Standard Binding: N-1 accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Leu932 in JAK3); N-3 or the C-4 amine donates a hydrogen bond to the backbone carbonyl (e.g., Glu909).
1-Methyl Scaffold Challenge: Methylation at N-1 blocks the standard H-bond acceptor site.[1][2][3] Successful inhibitors using this core must rely on hydrophobic displacement of water in the pocket or alternative binding modes (e.g., pi-stacking interactions with the gatekeeper residue).
Part 2: Synthetic Protocols
Workflow Overview
The synthesis proceeds in three phases:
Activation: Conversion of the inert parent scaffold to the electrophilic 4-chloro intermediate.
Coupling: SNAr installation of the amine side chain (the "Tail").
Elaboration: Functionalization of the side chain for selectivity.
Figure 1: Synthetic workflow for converting the parent scaffold into a kinase inhibitor.
Protocol A: Preparation of the Electrophilic Core (4-Chloro-1-Methyl-1H-pyrrolo[2,3-d]pyrimidine)[1][2][3]
The parent heterocycle lacks a leaving group at C-4.[1][2][3][5] Direct chlorination is achieved via an N-oxide rearrangement (Reissert-Henze type reaction).[1][2][3]
Dissolve 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (5.0 g, 37.5 mmol) in EtOAc (50 mL).
Cool the solution to 0°C in an ice bath.
Add m-CPBA (8.4 g, 48.7 mmol) portion-wise over 15 minutes.
Allow the reaction to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH/DCM) for the disappearance of starting material.
Workup: The N-oxide often precipitates.[1][2][3] Filter the solid. If no precipitate, wash the organic layer with saturated NaHCO3 (3x) to remove m-chlorobenzoic acid. Dry over Na2SO4 and concentrate.
Part 3: Advanced Functionalization (The "Tail" Extension)
To achieve high potency (IC50 < 10 nM), the inhibitor often requires a "tail" that extends out of the ATP pocket to interact with the unique cysteines (e.g., Cys909 in JAK3) or specific solvent-exposed residues.
Protocol: Acylation of Piperidine Scaffolds
If using a diamine (e.g., 4-amino-piperidine) in Protocol B, a secondary elaboration is required.
Deprotection (if Boc-protected): Treat with TFA/DCM (1:1) for 1 hour.
Acylation:
Dissolve the free amine (1 equiv) in DCM.
Add Cyanoacetic acid (1.2 equiv) and HATU (1.2 equiv).
Add DIPEA (3 equiv). Stir at RT for 2 hours.
Rationale: This installs the cyanoacetamide "warhead" found in covalent JAK3 inhibitors, or the polar nitrile of Tofacitinib.
Part 4: Quality Control & Validation
Analytical Specifications
Every synthesized compound must meet the following criteria before biological testing:
Understanding the downstream effect is crucial for assay design.
Figure 2: The JAK-STAT pathway.[2][6] Inhibitors block the phosphorylation step (Blue Node).
References
Flanagan, M. E., et al. "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection." Journal of Medicinal Chemistry 53.24 (2010): 8468-8484.[1][2][3] Link
Kuduk, S. D., et al. "Heterocyclic fusion of the pyrrolo[2,3-d]pyrimidine core: Synthesis and JAK inhibitory activity." Bioorganic & Medicinal Chemistry Letters 20.15 (2010): 4550-4554.[1][2][3] Link
Deng, J., et al. "An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine."[1][2][3] Organic Process Research & Development (2012). Link
ChemicalBook. "Product Entry: 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (CAS 159431-45-5)."[1][2][3] Link
BLDpharm. "Structure and CAS verification for Methyl-pyrrolo-pyrimidine isomers." Link
Minimizing by-products in the synthesis of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important scaffold and aim to optimize their synthetic routes by minimizing the formation of critical by-products. Here, we address common issues encountered during synthesis through a series of troubleshooting questions and practical, evidence-based solutions.
Troubleshooting Guide: Common Synthetic Issues
This section directly addresses specific problems you may encounter in the lab. We focus on the causality behind these issues and provide actionable protocols to resolve them.
Q1: My post-reaction analysis (NMR/LC-MS) shows a significant amount of an isomeric by-product. How do I identify and minimize it?
A1: The most common isomeric by-product in this synthesis is 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine. The formation of this N7-isomer versus the desired N1-isomer is a classic case of competing regioselectivity at the two most nucleophilic nitrogen atoms on the pyrrolo[2,3-d]pyrimidine core.
Identifying the By-product:
1H NMR Spectroscopy: The chemical shifts of the pyrrole protons (H5 and H6) and the N-methyl group are distinct for each isomer. In the desired N1-methyl isomer, the N-CH3 signal typically appears around 3.6-3.7 ppm (in CDCl3), while for the N7-isomer, it is often shifted further downfield.
LC-MS: The two isomers will have identical mass-to-charge ratios (M+H)+ but will typically exhibit different retention times on a reverse-phase HPLC column, with the more polar isomer eluting earlier.
Understanding the Cause: Kinetic vs. Thermodynamic Control
The ratio of N1 to N7 methylation is governed by the principles of kinetic and thermodynamic control.[1][2]
Kinetic Product (N7-Methyl): The N7 position is generally more sterically accessible and its lone pair is more readily available, making it the site of faster attack (kinetic product). Reactions run at low temperatures for short durations often favor the N7-isomer.[3][4]
Thermodynamic Product (N1-Methyl): The N1-methyl isomer is typically the more thermodynamically stable product. The formation of the N1-anion by a strong base is a key step. Reactions that allow for equilibrium to be reached, often by using higher temperatures and longer reaction times, will favor the more stable N1-isomer.[2][3]
Minimization Strategies:
The key is to select conditions that favor the formation of the thermodynamically stable N1-isomer. This involves careful selection of the base, solvent, and temperature.
Parameter
Condition Favoring N1-Isomer (Desired)
Condition Favoring N7-Isomer (By-product)
Rationale
Base
Strong, non-nucleophilic bases (e.g., NaH, KHMDS)
Weaker bases (e.g., K2CO3, Et3N) or phase-transfer conditions[5]
Strong bases irreversibly deprotonate the N1 position, forming the N1-anion which then reacts with the methylating agent. Weaker bases may not fully deprotonate the substrate, leading to methylation at the more kinetically favored N7 site.
Solvent
Polar aprotic solvents (e.g., DMF, DMSO)
Less polar solvents (e.g., THF, CH2Cl2)
Polar aprotic solvents effectively solvate the cation of the base (e.g., Na+), enhancing the reactivity of the resulting N1-anion.
Temperature
Elevated temperatures (e.g., 80-100 °C)
Low temperatures (e.g., 0 °C to room temp)
Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the more stable thermodynamic product and allow the reaction to reach equilibrium.[1][4]
Reaction Time
Longer reaction times (e.g., 12-24 hours)
Shorter reaction times (e.g., 1-4 hours)
Allowing the reaction to stir for an extended period ensures that the equilibrium shifts towards the more stable N1-product.[2]
Q2: My reaction is incomplete, with a low yield of the desired N1-methyl isomer and significant starting material remaining. What factors should I investigate?
A2: Low conversion is often related to issues with deprotonation or the activity of the methylating agent.
Troubleshooting Steps:
Base Quality and Stoichiometry:
Verify Base Activity: Sodium hydride (NaH) is notoriously sensitive to moisture. Use a fresh bottle or wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation.
Ensure Stoichiometry: Use at least 1.1 to 1.2 equivalents of the base to ensure complete deprotonation of the starting material.
Solvent Purity:
Use Anhydrous Solvent: Water in the solvent will quench the strong base and the reactive N1-anion. Ensure your DMF or DMSO is anhydrous.
Methylating Agent:
Check Agent Quality: Methyl iodide (MeI) can degrade over time. Use a fresh, colorless sample. If it is brown, it can be filtered through a small plug of basic alumina to remove iodine.
Consider Alternatives: If MeI is proving problematic, dimethyl sulfate (DMS) is a potent alternative, though it requires careful handling due to its toxicity.
Temperature Control: Ensure the reaction is maintained at the target temperature. A drop in temperature can significantly slow down the rate of reaction.
Q3: I'm observing multiple spots on my TLC plate that are difficult to separate. What purification strategies do you recommend?
A3: The N1 and N7 isomers can be challenging to separate due to their similar polarities.
Recommended Purification Protocol:
Silica Gel Column Chromatography: This is the most common method.[6]
Solvent System Optimization: Finding the right eluent system is critical. Start with a moderately polar system like Dichloromethane/Methanol (e.g., 98:2) and gradually increase the polarity. Adding a small amount of triethylamine (~0.1%) to the eluent can help reduce tailing on the silica gel.
Gradient Elution: A shallow gradient elution often provides better separation than an isocratic one.
Sample Loading: Use a dry-loading technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the top of your column. This leads to sharper bands and better resolution.
Preparative HPLC: If column chromatography fails to provide baseline separation, reverse-phase preparative HPLC is a highly effective, albeit more resource-intensive, alternative.
Visualizing the Competing Pathways
The following diagram illustrates the critical choice in the reaction pathway. The use of a strong base directs the reaction towards the desired N1-methyl product, while weaker conditions can lead to the undesired N7-isomer.
Caption: Decision pathway for the methylation of 7H-pyrrolo[2,3-d]pyrimidine.
Detailed Protocol: Optimized Synthesis for N1-Methylation
This protocol is designed to maximize the yield of the desired N1-isomer.
Materials:
7H-pyrrolo[2,3-d]pyrimidine
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Methyl iodide (MeI)
Saturated aqueous ammonium chloride (NH4Cl)
Ethyl acetate
Brine
Procedure:
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
Suspension: Add anhydrous DMF to the flask to create a suspension (approx. 0.2 M concentration).
Deprotonation: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become clearer as the sodium salt forms.
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl.
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (3x) and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude oil or solid by silica gel column chromatography as described in Q3.
Frequently Asked Questions (FAQs)
Q: Why is the pyrrolo[2,3-d]pyrimidine core important?
A: This heterocyclic system is a "privileged scaffold" in medicinal chemistry. It is a bioisostere of purine and is the core structure of numerous kinase inhibitors and other therapeutic agents.[7][8] Therefore, controlling its synthesis is crucial for drug discovery programs.[9][10]
Q: Can I use protecting groups to avoid regioselectivity issues?
A: Yes, using a protecting group on the N7 position is a valid strategy, though it adds steps to the overall synthesis. A common protecting group is the 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be installed, followed by methylation at N1, and then removed under specific conditions.[11]
Q: What is the underlying electronic reason for the N7 position's kinetic reactivity?
A: The N7 nitrogen is a "pyridine-like" nitrogen, and its lone pair of electrons is in an sp2-hybridized orbital in the plane of the ring, making it sterically accessible and a potent nucleophile. In contrast, the N1 nitrogen is "pyrrole-like," and its lone pair contributes to the aromaticity of the pyrrole ring, making it less basic and nucleophilic until it is deprotonated. Methylation at N7 also generates a positive charge that can be delocalized, which can stabilize the transition state.[12][13]
References
Regioselective Synthesis of Pyrrolo[2,3- d ]pyrimidine Derivatives by Amine Oxide Rearrangement. (n.d.). Academia.edu. Retrieved February 20, 2026, from [Link]
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2022). MDPI. Retrieved February 20, 2026, from [Link]
Kinetic Versus Thermodynamic Products. (2019). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]
Kinetic Control vs. Thermodynamic Control. (2020). YouTube. Retrieved February 20, 2026, from [Link]
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved February 20, 2026, from [Link]
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. Retrieved February 20, 2026, from [Link]
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry. Retrieved February 20, 2026, from [Link]
PYRROLO[2,3-D]PYRIMIDINE DERIVATIVES; THEIR INTERMEDIATES AND SYNTHESIS. (2007). WIPO.
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of Applied Pharmaceutical Science. Retrieved February 20, 2026, from [Link]
Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Bentham Science. Retrieved February 20, 2026, from [Link]
Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. (2012). Google Patents.
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2022). PMC. Retrieved February 20, 2026, from [Link]
N7 Methylation Alters Hydrogen-Bonding Patterns of Guanine in Duplex DNA. (2015). PMC. Retrieved February 20, 2026, from [Link]
Isomeric N-methyl-7-deazaguanines: synthesis, structural assignment, and inhibitory activity on xanthine oxidase. (1985). PubMed. Retrieved February 20, 2026, from [Link]
N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. (2015). PMC. Retrieved February 20, 2026, from [Link]
Stability of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine under acidic and basic conditions
This is a technical support guide for the stability of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine . Author Note: There is a critical nomenclature ambiguity in this chemical family.
Author: BenchChem Technical Support Team. Date: February 2026
This is a technical support guide for the stability of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine .
Author Note: There is a critical nomenclature ambiguity in this chemical family. "1-Methyl" can refer to methylation at the pyrimidine nitrogen (N1, IUPAC) or the pyrrole nitrogen (N7, often designated N1 in isolated pyrrole numbering). This guide addresses the IUPAC standard N1-methyl isomer (CAS 159431-45-5) while distinguishing it from the medicinal chemistry standard N7-methyl isomer (CAS 87791-29-5), as their stability profiles differ radically.[1]
[1]
Module 1: Critical Identification (Start Here)
Before proceeding with stability testing, you must verify which isomer you are handling. The stability profile in basic media is diametrically opposite for these two isomers.
Warning: If you are developing a kinase inhibitor, you are likely using the N7-Methyl scaffold. If you purchased "1-Methyl-1H-pyrrolo[2,3-d]pyrimidine" from a catalog, you likely have the N1-Methyl isomer.[1] Verify by NMR.
Module 2: Stability in Acidic Conditions
Behavior
Both isomers exhibit good stability in non-oxidizing acidic media (e.g., HCl, H₂SO₄, TFA).
Mechanism: The pyrrolo[2,3-d]pyrimidine system is basic. In acid, it undergoes protonation rather than degradation.
N1-Methyl Isomer: Already possesses significant cationic character; forms stable salts.[1]
N7-Methyl Isomer: Protonation occurs at N1 (pKa ~ 4-5).[1]
Troubleshooting Guide: Acidic Media
Q: My sample precipitated after adding 1M HCl. Is it degraded?
Diagnosis: Likely Salt Formation , not degradation.
Explanation: The hydrochloride salt of pyrrolo[2,3-d]pyrimidines often has lower solubility in organic/aqueous mixtures than the free base.
Resolution:
Dilute with water or add methanol to check solubility.
Neutralize a small aliquot with NaOH; if the precipitate redissolves or extracts into organic solvent (DCM/EtOAc), the core is intact.
Q: I see a color change (Yellow/Orange) in strong acid.
Diagnosis:Charge Transfer / Protonation .
Risk: Low.
Explanation: Protonation of the pyrimidine ring extends the conjugation system, often causing a bathochromic shift (yellowing). This is reversible upon neutralization.
Caveat: If using Nitric Acid or concentrated H₂SO₄ with heat, electrophilic attack (nitration/sulfonation) on the electron-rich pyrrole ring (C5/C6) will occur.
Resistant to hydrolysis up to pH 13 at ambient temperature. The fused system mimics 7-deazapurine nucleosides, which are more stable to hydrolysis than their purine counterparts.
Mechanism: The N1-methyl group creates a positive charge deficiency on the pyrimidine ring. Hydroxide ions (
) act as nucleophiles, attacking C2 or C4.
Pathway: Ring opening (Dimroth-type cleavage) or hydrolysis to an aldehyde/amine species.[1]
Troubleshooting Guide: Basic Media
Q: My compound disappeared from LC-MS after exposure to 1N NaOH.
Target: Likely N1-Methyl Isomer .
Diagnosis:Pyrimidine Ring Opening .
Mechanism: Nucleophilic attack at C2 breaks the N1-C2 bond.[1] The resulting formyl-amino species may not ionize well or will elute at the solvent front.
Action: Repeat the experiment with milder base (e.g.,
or ). Avoid strong mineral bases.
Q: Can I use sodium hydride (NaH) with this scaffold?
For N7-Methyl: Yes, standard alkylation conditions (NaH/DMF) are safe.
For N1-Methyl: High risk.[1] Strong bases can deprotonate C2-H (if available) or cause immediate decomposition.[1]
Module 4: Visualization of Pathways
The following diagram illustrates the divergent stability pathways based on the methylation site.
Caption: Comparative stability flowchart. Note the critical instability of the N1-methyl isomer in basic conditions.
Module 5: Experimental Protocols
Protocol A: Rapid Stability Screen (LC-MS)
Use this to validate the integrity of your specific lot.[1]
Materials:
1 mg/mL stock solution of compound in DMSO.
Buffer A (Acid): 0.1 M HCl.
Buffer B (Base): 0.1 M NaOH.
Buffer C (Neutral): PBS pH 7.4.
Steps:
Preparation : Aliquot 10 µL of stock into three HPLC vials.
Treatment : Add 990 µL of Buffer A, B, and C to respective vials.
Incubation :
T0 : Inject immediately.
T24 : Incubate at Room Temp for 24 hours, then inject.
Analysis :
Monitor for disappearance of the parent peak (
134.15).
Pass Criteria (N7-Methyl): >95% recovery in all buffers.
Pass Criteria (N1-Methyl): >95% in Acid/Neutral; <50% in Base (expected).
Clear Solution: It was just the salt form. Compound is safe.
Insoluble/Gummy: Polymerization or decomposition has occurred.
Summary Data Table
Condition
N1-Methyl Isomer (CAS 159431-45-5)
N7-Methyl Isomer (CAS 87791-29-5)
0.1 M HCl (24h, RT)
Stable (Forms Salt)
Stable (Forms Salt)
0.1 M NaOH (24h, RT)
Unstable (Ring Opening)
Stable
Water / DMSO
Stable
Stable
Oxidizing Agents
Unstable (Pyrrole oxidation)
Unstable (Pyrrole oxidation)
Light Sensitivity
Moderate (Protect from light)
Moderate (Protect from light)
References
Chemical Structure & Identity (N1-Methyl) : 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine.[1][2][3][4] CAS Common Chemistry.[5][6] Retrieved from
Chemical Structure & Identity (N7-Methyl) : 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine.[1][3][4] BLD Pharm Catalog. Retrieved from
Deazapurine Stability : Seela, F., et al. (2002). "8-Aza-7-deazapurine-pyrimidine base pairs: The contribution of 2- and 7-substituents to the stability of duplex DNA". Tetrahedron. (Demonstrates stability of the N7-substituted scaffold in oligonucleotide synthesis conditions). Retrieved from
Dimroth Rearrangement Mechanism : Brown, D. J. (1967). "The Dimroth rearrangement. Part IX". Journal of the Chemical Society C. (Mechanistic basis for pyrimidine ring instability in N1-alkylated species). Retrieved from
General Scaffold Stability : Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. Journal of Medicinal Chemistry (2023). (Illustrates the robustness of the N7-substituted core in drug discovery). Retrieved from
Recrystallization solvents for high-purity 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine
The following guide addresses the purification and recrystallization of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine and its common isomers. User Advisory: Isomer Identification Before proceeding, confirm your specific isomer.
Author: BenchChem Technical Support Team. Date: February 2026
The following guide addresses the purification and recrystallization of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine and its common isomers.
User Advisory: Isomer Identification
Before proceeding, confirm your specific isomer. The nomenclature for pyrrolo[2,3-d]pyrimidines can be ambiguous regarding the "1-Methyl" designation due to differing numbering systems (IUPAC vs. historical purine/indole numbering).[1][2]
Structure: Methyl group on the pyrimidine nitrogen (Position 1).[3][4]
Context: A zwitterionic or quinoid species, often a specific impurity or specialized intermediate.[1]
This guide primarily addresses Target A (the standard N-methyl scaffold) while providing specific notes for Target B and salt forms.
Part 1: Solvent Selection Strategy
Q1: My compound is an oil or sticky solid. Which solvent system should I use to crystallize it?
Recommendation: For the free base (neutral form), the compound is likely a low-melting solid or viscous oil.[1] Standard recrystallization at room temperature often fails.
Technique: Dissolve in a minimum amount of Ether or MTBE at room temperature. Add Pentane/Heptane dropwise until slight turbidity appears. Store at -20°C to -78°C .
Why? The methyl group disrupts the hydrogen bonding network of the parent heterocycle (which melts >200°C), drastically lowering the melting point.[1] Non-polar anti-solvents at cryogenic temperatures force the lattice to form.
Q2: I am purifying the Hydrochloride (HCl) or Tosylate salt. What changes?
Recommendation: Salt formation significantly raises the melting point, making recrystallization the preferred purification method.[1]
Solvent System:Ethanol (absolute) or Isopropanol (IPA) .
Anti-Solvent (if needed):Diethyl Ether or Ethyl Acetate .
Protocol: Dissolve the salt in boiling Ethanol. If it does not precipitate upon cooling to RT, add warm Ethyl Acetate slowly, then cool to 4°C.
Causality: The ionic lattice of the salt requires a polar protic solvent for dissolution but is insoluble in ethers/esters, allowing for a classic "solvent/anti-solvent" crash.[1]
Q3: Which solvents effectively remove colored impurities?
Recommendation:Toluene or Anisole (for free base); Methanol/Charcoal (for salts).
Protocol: For the free base, dissolve in hot Toluene (50-60°C). Treat with activated charcoal (5 wt%), filter while hot through Celite, and cool.
Mechanism: Planar aromatic impurities (often oxidized oligomers) adsorb strongly to charcoal in polar solvents or remain in the mother liquor of aromatic solvents like Toluene.
Symptom: The solution becomes cloudy, and oily droplets form instead of crystals.[1]
Root Cause: The temperature dropped too quickly, or the anti-solvent concentration is too high, pushing the compound out of solution as a supercooled liquid before a crystal lattice could form.[1]
Corrective Actions:
Reheat the mixture until the oil redissolves.
Seed the solution with a small crystal (if available) at the saturation point.
Slow Cool: Wrap the flask in a towel or place it in a water bath to cool slowly over 2-4 hours.
Add Anti-solvent Slower: Introduce the Heptane/Pentane via vapor diffusion (place the small vial of solution inside a larger jar containing the anti-solvent).
Issue: Low Yield
Symptom: Crystals are pure, but recovery is <50%.
Root Cause: The compound is too soluble in the primary solvent (e.g., Ethanol).[1]
Corrective Actions:
Switch Solvent: Move to Isopropanol or n-Butanol (lower solubility than Ethanol).
Cryogenic Finish: Ensure the final crystallization step sits at -20°C for at least 12 hours.
Second Crop: Concentrate the mother liquor to half volume and cool again (purity may be lower).
Part 3: Detailed Experimental Protocols
Protocol A: Purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine (Free Base)
Preparation: Dissolve crude salt (10 g) in boiling Ethanol (80 mL).
Clarification: If the solution is dark, add activated carbon (0.5 g), stir for 10 mins, and filter hot through Celite.
Nucleation: Allow the clear filtrate to cool slowly to room temperature. Needle-like crystals should form.
Completion: If yield is low, add Ethyl Acetate (40 mL) slowly to the stirring mixture at RT, then cool to 4°C.
Drying: Filter and dry under vacuum (40°C, 10 mbar) for 6 hours.
Part 4: Impurity Profile & Removal
Impurity Type
Origin
Removal Strategy
Unreacted Starting Material
Pyrrolo[2,3-d]pyrimidine (NH free)
Base Wash: The NH precursor is weakly acidic.[1][2] Wash the organic ether layer with 1M NaOH (removes unmethylated species).
Regioisomers
N1-Methyl vs N7-Methyl
Chromatography/Selectivity: These have different polarities.[2] N7-methyl is less polar (higher Rf in EtOAc/Hex).[2] Recrystallization from non-polar solvents favors the N7-methyl.[2]
Inorganic Salts
NaI, K2CO3 (from methylation)
Filtration: Insoluble in DCM or Ether.[1] Filter the crude organic solution before crystallization.
Caption: Decision logic for selecting the appropriate purification method based on the compound's physical form and salt state.
References
National Center for Biotechnology Information (PubChem). (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Compound Summary). Retrieved from [Link]
Dholakia, S. P., et al. (2020).[1] Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
Google Patents. (2017). Process for preparing 7H-pyrrolo[2,3-d]pyrimidine compounds (US20170233397A1).[1][2] Retrieved from
1H NMR spectral interpretation of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (also known as 7-methyl-7-deazapurine in purine numbering).[1] It is designed for research...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (also known as 7-methyl-7-deazapurine in purine numbering).[1] It is designed for researchers requiring rigorous structural verification of this scaffold, which is a critical pharmacophore in JAK inhibitors (e.g., Tofacitinib, Ruxolitinib).[1]
Part 1: Structural Definition & Numbering Logic
Before interpreting the spectrum, the numbering system must be standardized to avoid the common confusion between IUPAC and Purine conventions.[1]
Systematic IUPAC: The pyrrole nitrogen is position 1 .[1] The methyl group is at N1 .[1]
Purine Numbering (Bio-Pharma Standard): The pyrrole nitrogen is position 7 .[1] The methyl group is at N7 .[1]
For this guide, we utilize the Systematic IUPAC numbering to align with the requested name "1-Methyl-1H-...", but cross-reference Purine numbering for clarity.
To ensure reproducible high-resolution data, follow this optimized acquisition protocol.
Sample Preparation:
Solvent Selection:DMSO-d6 is the preferred solvent over CDCl
.
Reasoning: The fused aromatic system is planar and prone to
-stacking aggregation in non-polar solvents like Chloroform, which causes concentration-dependent chemical shift variations and line broadening.[1] DMSO-d6 disrupts these interactions, yielding sharper peaks.[1]
Concentration: Prepare a 10–15 mM solution (approx. 2 mg in 0.6 mL).
Note: Higher concentrations (>50 mM) may induce stacking shifts, particularly for the H2 proton.[1]
Reference: Calibrate to residual DMSO-d5 quintet at 2.50 ppm .
Acquisition Parameters (Recommended):
Frequency: 400 MHz or higher (600 MHz preferred for resolving H5/H6 coupling).
Pulse Sequence: Standard zg30 or zg90.
Relaxation Delay (D1): Set to 2.0–3.0 seconds . The C2-H proton has a long
relaxation time; insufficient delay will reduce its integral accuracy.[1]
Scans (NS): 16–32 scans are sufficient for this concentration.[1]
Part 3: Spectral Interpretation & Assignment
The 1H NMR spectrum of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine is characterized by four distinct signal sets.
Table 1: 1H NMR Data Summary (400 MHz, DMSO-d6)
Position (IUPAC)
Position (Purine)
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
H2
H2
8.75 – 8.85
Singlet (s)
1H
-
Most deshielded; flanked by two nitrogens (N1, N3).[1]
H4
H6
8.60 – 8.70
Singlet (s)
1H
-
If unsubstituted at C4.[1] Often absent in drug scaffolds.[1]
H6
H8
7.45 – 7.55
Doublet (d)
1H
3.6 Hz
-proton to pyrrole N; deshielded by aromatic current.[1]
Note: If the pyrimidine ring is substituted (e.g., 4-chloro or 4-amino), the H4 signal will be absent, and H2/H6/H5 shifts will vary slightly due to electronic effects.[1]
Diagnostic Feature: This is typically the most downfield signal.[1] It lacks coupling partners in the 4-substituted derivatives common in synthesis.[1]
Causality: The proton is located between two electronegative nitrogen atoms (N1 and N3 in purine numbering), causing extreme deshielding.[1]
The Pyrrole Doublets (H6 vs H5):
H6 (Purine H8): Appears at ~7.5 ppm .[1] It is closer to the pyrimidine ring fusion and the N-methyl group.[1]
Coupling: They exhibit a characteristic AX system with
.[1] This coupling constant is diagnostic for 2,3-disubstituted pyrroles.[1]
Distinction: H6 is more deshielded than H5 due to its proximity to the electronegative nitrogen and the ring current anisotropy of the fused pyrimidine ring.[1]
Verification: A sharp singlet integrating to 3 protons. Its position is characteristic of N-methyl groups on aromatic heterocycles (typically 3.5–4.0 ppm).[1]
Part 4: Comparative Performance Analysis
This section compares the spectral "performance" (resolution and diagnostic utility) of the target compound against its parent scaffold and solvent alternatives.[1]
Comparison 1: Target vs. Parent (1H-pyrrolo[2,3-d]pyrimidine)
H2 Peak: Often broad or slightly shifted upfield due to aggregation.[1]
H5/H6: May show higher order effects if concentration is high.[1]
Chemical Shifts: Generally 0.2–0.5 ppm upfield compared to DMSO.
Verdict: Use DMSO-d6 for publication-quality characterization to avoid aggregation artifacts.
Part 5: Advanced Verification Workflow (2D NMR)
To rigorously distinguish between N1-methylation (pyrrole N, desired) and N3-methylation (pyrimidine N, regioisomer), a 2D NMR workflow is required.[1]
Protocol: NOESY / ROESY
Experiment: 1D NOE or 2D NOESY.
Irradiation: Irradiate the Methyl singlet at 3.8 ppm.
Observation:
Target (N-Me on Pyrrole): Strong NOE enhancement of H6 (the adjacent pyrrole proton) and H2 (if conformation allows, but primarily H6).[1]
Isomer (N-Me on Pyrimidine): NOE enhancement would be seen with H2 but NOT H6 .[1]
Logic Diagram: Structural Elucidation Workflow
Caption: Decision tree for confirming the regiochemistry of N-methylation using 1H NMR and NOE experiments.
References
ChemicalBook. (2025).[1] 7H-Pyrrolo[2,3-d]pyrimidine NMR Spectrum. Retrieved from [1]
National Institutes of Health (NIH). (2023).[1] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors.[1][2] PubChem.[1] Retrieved from [1]
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents.[1][6][7] Organometallics.[1][3][7] Retrieved from [1]
MDPI. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties.[1][2][8][9] Molecules.[1][2][3][6][9][10][11][12][13][14] Retrieved from [1]
Royal Society of Chemistry. (2012). 1H NMR delta values for heteroaromatics. Med. Chem. Commun. Retrieved from [1]
Comparative Bioactivity Guide: 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine vs. Standard Purines
This guide provides an in-depth technical comparison of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (a methylated 7-deazapurine derivative) versus standard purine scaffolds.[1] It focuses on the structural and functional implic...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine (a methylated 7-deazapurine derivative) versus standard purine scaffolds.[1] It focuses on the structural and functional implications of the 7-deaza modification and N1-methylation for drug discovery, specifically in kinase inhibition and metabolic stability.
[1]
Executive Summary
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine represents a critical scaffold modification in medicinal chemistry, distinct from standard biological purines (Adenine, Guanine).[1] While standard purines are ubiquitous in nucleic acid metabolism and signaling, the pyrrolo[2,3-d]pyrimidine core (7-deazapurine) acts as a bioisostere that alters hydrogen bonding and metabolic susceptibility.[1]
The addition of the N1-methyl group further differentiates this molecule by blocking the Watson-Crick hydrogen-bonding face, rendering it incapable of canonical base pairing.[1] This feature is strategically exploited in drug design to create non-nucleoside kinase inhibitors (e.g., JAK, LRRK2, RET inhibitors) that avoid incorporation into DNA/RNA, thereby reducing genotoxicity compared to standard purine antimetabolites.[1]
Prevents DNA incorporation ; enforces hydrophobic interactions in binding pockets.[1]
Metabolic Stability
Susceptible to N-glycosylation (PNPase)
Resistant to N-glycosylation
Extended half-life ; stable against purine nucleoside phosphorylases.[1]
Primary Target
DNA/RNA Polymerases, GPCRs
Protein Kinases (ATP-binding site)
Shifts mechanism from antimetabolite to competitive inhibitor .
Structural & Mechanistic Analysis
The 7-Deaza Difference (C7 vs. N7)
Standard purines possess a nitrogen at position 7 (N7), which serves as a critical hydrogen bond acceptor.[1] In 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine, this is replaced by a carbon (C7).[1]
Effect: This modification eliminates a potential solvation point, increasing the molecule's lipophilicity (LogP) and membrane permeability.[1]
Kinase Selectivity: Many kinases accept the C7-H motif, whereas the N7 lone pair of standard purines can sometimes lead to repulsive electrostatic clashes in specific mutant kinase pockets (e.g., certain EGFR or RET mutants).[1]
The N1-Methylation Blockade
In standard purines, the N1 position is essential for Watson-Crick base pairing.[1]
Mechanism: Methylation at N1 sterically hinders hydrogen bonding.
Therapeutic Advantage: This ensures the molecule acts strictly as a small molecule inhibitor (SMI) rather than a "suicide substrate" for DNA polymerases, significantly lowering the risk of off-target mutagenicity.[1]
Visualization: Scaffold Interaction Logic
The following diagram illustrates the structural divergence and its impact on kinase binding versus DNA incorporation.
Figure 1: Structural evolution from Purine to 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine showing the shift from DNA substrate to selective Kinase Inhibitor.[1]
The pyrrolo[2,3-d]pyrimidine scaffold is the core of FDA-approved drugs like Tofacitinib (JAK inhibitor).[1] The 1-methyl derivative is often used as a probe to test the necessity of the N1-H donor in the "hinge region" of the kinase.
JAK Family (JAK1/2/3): The unmethylated scaffold binds to the hinge region via N1-H (donor) and N3 (acceptor).[1]
Observation: Methylation of N1 often reduces potency against wild-type kinases that require a bidentate H-bond (donor-acceptor).[1]
Application: 1-Methyl derivatives are used to achieve isoform selectivity by targeting kinases that rely primarily on hydrophobic interactions at the N1 interface rather than hydrogen bonding.[1]
RET & LRRK2 Kinases: In specific SAR studies, N1-methylation of pyrrolo[2,3-d]pyrimidine derivatives demonstrated tolerance in LRRK2 binding but loss of activity in RET inhibition, highlighting its utility as a "selectivity filter" in lead optimization [1, 2].[1]
Cytotoxicity & Metabolic Stability
Unlike standard purines (e.g., 6-Mercaptopurine), which require metabolic activation (ribosylation) to be cytotoxic:[1]
Direct Action: 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine derivatives act directly on the protein target.[1]
Stability: They are resistant to Purine Nucleoside Phosphorylase (PNP) , an enzyme that rapidly degrades standard purine drugs.[1]
Purpose: To determine if the N1-methyl group enhances or disrupts binding to a target kinase (e.g., JAK2) compared to the unmethylated purine standard.[1]
Incubate kinase (5 nM) with antibody (2 nM) and tracer (concentration =
) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]
Add test compounds and incubate for 60 minutes at Room Temp.
Read: TR-FRET on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).
Data Analysis:
Calculate IC50 using a 4-parameter logistic fit.
Success Metric: If Test Compound IC50 < 1 µM, the scaffold is a valid hit. Compare shift in IC50 vs. unmethylated control to quantify the "Methyl Penalty" or "Methyl Boost".
Protocol B: PNP Metabolic Stability Assay
Purpose: To validate the resistance of the 7-deaza-1-methyl scaffold to enzymatic degradation compared to Guanosine.[1]
System: Purine Nucleoside Phosphorylase (PNP) human recombinant enzyme.
Reaction Mix:
Substrate: 50 µM Test Compound vs. 50 µM Guanosine (Control).[1]
The primary utility of pyrrolo[2,3-d]pyrimidine scaffolds is in the interruption of the JAK/STAT pathway.[1] The diagram below details where the inhibitor acts.[2]
Figure 2: Mechanism of Action.[1] The scaffold competitively inhibits JAK phosphorylation, preventing STAT translocation.[1]
References
Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived LRRK2 Inhibitors. Journal of Medicinal Chemistry. (2021). Link[1]
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. (2021). Link
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. International Journal of Molecular Sciences. (2023).[1] Link[1]
Structure-Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5'-Nucleotidase (CD73) Inhibitors. Journal of Medicinal Chemistry. (2019). Link[1]
Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold. RSC Advances. (2025).[1] Link
A Comparative Guide to Validating Target Engagement of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine-Based Drugs
Introduction: The Significance of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine Scaffold The 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine Scaffold
The 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs. Its resemblance to the purine nucleobase allows it to effectively mimic adenosine and bind to the ATP-binding site of various protein kinases.[1] This has led to the development of potent inhibitors for a range of therapeutic targets, particularly Janus kinases (JAKs), which are crucial in inflammatory and autoimmune diseases.[2][3][4] Given the competitive nature of kinase inhibitor development, robust and quantitative validation of target engagement is paramount to building a strong structure-activity relationship (SAR) and ensuring the clinical success of these compounds.[5]
This guide provides a comparative overview of state-of-the-art methodologies for confirming and quantifying the interaction of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine-based drugs with their intended protein targets within a cellular context. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a framework for selecting the most appropriate target engagement assays to expedite your drug discovery programs.
Pillar 1: Foundational In Vitro Binding Assays
Before proceeding to complex cellular models, it is crucial to establish a baseline understanding of the direct binding interaction between the compound and its purified target protein. These biochemical and biophysical methods are often the first step in confirming target engagement and can be adapted for high-throughput screening.[6][7]
Biophysical Methods for Direct Binding Analysis
A variety of biophysical techniques can directly measure the binding of a small molecule to its protein target, providing key thermodynamic and kinetic parameters.[5][8]
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free biosensor technologies are invaluable for studying the kinetics of binding interactions.[9][10] They provide real-time data on association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity (KD).[9][11]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): These assays measure the change in the thermal stability of a protein upon ligand binding.[8][10] The binding of a compound typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This method is amenable to high-throughput formats.
Biochemical Assays: A First Look at Potency
Biochemical assays are essential for determining the inhibitory potency (e.g., IC50) of a compound against its target enzyme.[7] These assays are typically performed using purified, recombinant proteins.
Kinase Activity Assays: For kinase targets, a variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods, to measure the inhibition of substrate phosphorylation.[9]
Table 1: Comparison of Foundational In Vitro Binding Assays
Assay Type
Principle
Key Outputs
Throughput
Causality of Choice
SPR/BLI
Measures changes in refractive index upon binding to a sensor surface.
kon, koff, KD
Medium to High
Ideal for detailed kinetic analysis and ranking compounds based on binding kinetics.
ITC
Measures heat changes associated with binding events.
KD, ΔH, ΔS, n
Low
Provides a complete thermodynamic profile, crucial for understanding the driving forces of binding.
DSF/TSA
Monitors protein unfolding as a function of temperature.
ΔTm
High
Excellent for initial hit validation and screening due to its high throughput and low sample consumption.
Kinase Activity Assays
Measures the enzymatic activity of the target kinase.
IC50
High
A direct measure of functional inhibition, essential for initial potency assessment.
Pillar 2: Cellular Target Engagement – The Physiologically Relevant Context
While in vitro assays are fundamental, they lack the complexities of a cellular environment.[5] Cellular target engagement assays are critical for confirming that a compound can penetrate the cell membrane, reach its intracellular target, and bind with sufficient affinity and duration to elicit a biological response.[5][12]
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Intracellular Target Engagement
CETSA is a powerful biophysical method that directly measures target engagement in intact cells and even tissues.[13][14] The principle relies on the ligand-induced thermal stabilization of the target protein.[13][15][16]
Workflow for CETSA:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
The key advantage of CETSA is that it is a label-free method, meaning it does not require modification of the compound or the target protein, thus providing a more physiologically relevant assessment of target engagement.[15][16] The readout can be performed using various techniques, including Western blotting for specific targets or mass spectrometry (MS-CETSA) for proteome-wide analysis of on- and off-target effects.[6][16]
This protocol is designed to determine the cellular potency (EC50) of a 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine-based drug.
Cell Culture and Plating: Culture your target cells to ~80% confluency. Seed the cells in a multi-well plate at a density that allows for sufficient protein extraction.
Compound Treatment: Treat the cells with a serial dilution of your test compound for a predetermined time (e.g., 1-2 hours) at 37°C. Include a vehicle control (e.g., DMSO).
Heating Step: Transfer the plate to a PCR machine or a temperature-controlled water bath and heat the cells at a specific temperature (determined from a prior melt-curve experiment) for 3 minutes. This temperature should be one that causes partial denaturation of the unbound target protein.
Cell Lysis: Immediately after heating, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
Quantification of Soluble Target Protein: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein using Western blotting or another suitable detection method.
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
In-Cell Target Engagement Assays
Several commercially available platforms offer streamlined approaches to measuring intracellular target engagement.[12][17]
InCELL Hunter™ and InCELL Pulse™: These assays are based on the principle of protein stabilization.[17] InCELL Pulse utilizes thermal stability, similar to CETSA, while InCELL Hunter measures stabilization related to protein turnover or interaction disruption.[12][18] Both platforms offer a simple, homogeneous protocol with a chemiluminescent readout, making them amenable to high-throughput screening.[12]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a bioluminescence resonance energy transfer (BRET)-based method that quantifies compound binding at specific protein targets in living cells.[19] This technology involves expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescently labeled tracer that binds to the same site as the test compound. Competitive displacement of the tracer by the compound results in a decrease in the BRET signal.
Workflow for NanoBRET™ Target Engagement Assay:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Table 2: Comparison of Cellular Target Engagement Methods
Method
Principle
Key Outputs
Throughput
Causality of Choice
CETSA®
Ligand-induced thermal stabilization of the target protein.
Thermal shift (ΔTm), Cellular EC50
Medium (WB) to High (MS)
Gold standard for label-free, direct measurement of intracellular target engagement in a native cellular environment.
InCELL Assays
Protein stabilization (thermal or turnover-based).
Cellular EC50
High
Streamlined, high-throughput platform for quantifying intracellular target engagement.
NanoBRET™
Bioluminescence resonance energy transfer (BRET) competition assay.
Cellular IC50
High
A sensitive and quantitative method for measuring compound binding in live cells, particularly useful for high-throughput screening.
Pillar 3: Indirect Measures of Target Engagement – Biomarker Analysis
Pharmacodynamic (PD) biomarkers provide an indirect yet crucial measure of target engagement by quantifying the downstream biological effects of drug-target interaction.[20][21] For kinase inhibitors, this often involves measuring changes in the phosphorylation status of downstream substrates.[20][22]
Phosphorylation-Specific Antibodies and Immunoassays
The most common method for assessing the activity of a signaling pathway is the use of antibodies that specifically recognize the phosphorylated form of a protein.
Western Blotting: This technique allows for the semi-quantitative analysis of changes in the phosphorylation of a specific substrate in response to drug treatment.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA provides a more quantitative and higher-throughput method for measuring the levels of a specific phosphoprotein.
Phosphoproteomics
For a more comprehensive and unbiased view of pathway modulation, quantitative mass spectrometry-based phosphoproteomics can be employed.[20][22] This approach can identify and quantify thousands of phosphorylation sites simultaneously, providing a global picture of the signaling pathways affected by the drug. This is particularly valuable for identifying novel biomarkers of target engagement and for assessing off-target effects.[20]
Signaling Pathway Example: JAK-STAT Pathway
Many 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine-based drugs target JAK kinases.[2][3][23] Inhibition of JAK activity leads to a decrease in the phosphorylation of STAT proteins, which can be readily measured as a biomarker of target engagement.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocol: Western Blot Analysis of p-STAT
Cell Treatment: Treat cells with your 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine-based JAK inhibitor at various concentrations for a specified time. Include a positive control (e.g., cytokine stimulation) and a negative control (vehicle).
Cell Lysis: Lyse the cells and collect the protein lysates.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the p-STAT signal to the total STAT signal.
Conclusion: An Integrated Approach to Target Engagement Validation
A robust validation of target engagement for 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine-based drugs requires a multi-faceted approach. It is recommended to start with foundational in vitro assays to confirm direct binding and determine initial potency. Subsequently, cellular target engagement assays, with CETSA being a particularly powerful tool, should be employed to confirm target interaction in a physiologically relevant context. Finally, the measurement of downstream biomarkers provides crucial evidence of functional target modulation. By integrating data from these orthogonal approaches, researchers can build a comprehensive and compelling case for the mechanism of action of their drug candidates, thereby increasing the probability of success in later stages of drug development.
References
Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]
Drug Target Review. (2016, October 6). Whitepaper: InCELL target engagement assays. Retrieved from [Link]
Eurofins DiscoverX. (2020, July 16). InCELL Compound-Target Engagement Assays for Drug Discovery [Video]. YouTube. Retrieved from [Link]
Caflisch, A., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10173-10199. Retrieved from [Link]
Giam, M., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE, 6(10), e26459. Retrieved from [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Auld, D. S., et al. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology, 11, 1165643. Retrieved from [Link]
Drug Target Review. (2021, June 22). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]
Medicines Discovery Catapult. (2020, August 6). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]
Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Retrieved from [Link]
American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Retrieved from [Link]
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
Sieber, S. A., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Cell Chemical Biology, 26(7), 1032-1040.e5. Retrieved from [Link]
Norman, P. (2014). Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. Expert Opinion on Therapeutic Patents, 24(1), 121-125. Retrieved from [Link]
Eyers, P. A., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1324419. Retrieved from [Link]
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. Retrieved from [Link]
Giam, M., et al. (2011). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLoS ONE, 6(10), e26459. Retrieved from [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
Karolinska Institutet. (2024, September 2). The cellular thermal shift assay (CETSA) for elucidating drug mechanism of action and resistance in cancer. Figshare. Retrieved from [Link]
AACR Journals. (2010, April 15). Abstract 4953: Identification of direct target engagement biomarkers for kinase drug discovery using quantitative mass spectrometry: PDK1 case study. Cancer Research. Retrieved from [Link]
Wang, X., et al. (2022). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 65(4), 3357-3375. Retrieved from [Link]
Li, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry, 149, 107499. Retrieved from [Link]
ResearchGate. (2025, August 30). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines. Retrieved from [Link]
Sapient. (n.d.). Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Retrieved from [Link]
American Chemical Society. (2012, October 12). Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
News-Medical. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
Li, Y., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1876. Retrieved from [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. Retrieved from [Link]
MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]
MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
Kumar, S., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 28(1), 115197. Retrieved from [Link]
Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6698. Retrieved from [Link]
Bentham Science Publisher. (2024, June 6). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Retrieved from [Link]
ResearchGate. (n.d.). FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1, 3, 4‐oxadiazole and core. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]